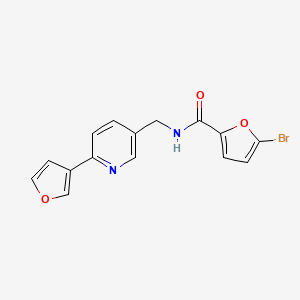
2-phenyl-4H-pyran-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Phenyl-4H-pyran-4-one is a chemical compound with the molecular formula C11H8O2 . It is a structural subunit found widely in natural products .
Synthesis Analysis
The synthesis of this compound and its derivatives has been achieved through various methods. For instance, a green and mechanochemical one-pot multicomponent synthesis of bioactive 2-amino-4H-benzo[b]pyrans has been reported . Another method involves the use of di(aminoxymethyl) pyranones with aromatic aldehydes .Molecular Structure Analysis
The molecular structure of this compound consists of a pyran ring with a phenyl group and a ketone functional group . The exact structure can be determined using various spectroscopic techniques .Chemical Reactions Analysis
This compound can undergo various chemical reactions. For example, it can participate in the Wittig reaction to form carbon-carbon double bonds . It can also react with aromatic aldehydes to form trans-stilbenes .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be determined using various techniques. For instance, its melting point, infrared spectrum, NMR spectrum, and mass spectrum can be obtained .Applications De Recherche Scientifique
Synthesis and Biological Activity
2-Amino-4H-pyrans, including compounds like 2-phenyl-4H-pyran-4-one, are significant due to their various applications, particularly in synthesizing anti-cancer, antihypertensive, and coronary dilating agents. These compounds are also essential intermediates in organic synthesis. Efficient one-pot synthesis methods have been developed for these derivatives, contributing to their utility in pharmacology and organic chemistry (Zonouzi, Kazemi, & Nezamabadi, 2006).
Novel Synthesis Methods
New synthetic methods have been explored for derivatives of this compound. For example, a study described a novel photocatalytic oxidative cyclization method to create unique benzo[f]chromen-1-ones and phenyl-4H-chromen-4-one derivatives, showcasing the versatility of these compounds in organic synthesis (Ait‐Baziz et al., 2014).
Green Synthesis Approaches
Environmentally friendly synthesis methods have been developed for sulfonyl-substituted 2-amino-4H-pyran derivatives, including the use of sodium L-ascorbate as a catalyst. This approach highlights the potential for sustainable and efficient production of these compounds (Nizhamu, Alifu, Guo, & Ablajan, 2020).
Applications in Molecular Biology
Some derivatives of this compound have been investigated for their interaction with DNA, such as in the case of a novel 4H-pyran analog studied as a minor groove binder to DNA. This research suggests potential applications in molecular biology and pharmacology (Ramana et al., 2016).
Pharmaceutical Applications
The pharmacological potential of this compound derivatives is evident in their exploration as HIV-1 protease inhibitors. These studies demonstrate the potential therapeutic applications of these compounds in treating viral infections (Steinbaugh et al., 1996).
Corrosion Inhibition
Pyran-2-one derivatives, including those based on this compound, have been evaluated for their corrosion inhibition performance on mild steel in acidic mediums. This suggests applications in industrial settings for metal protection (El Hattak et al., 2021).
Safety and Hazards
Orientations Futures
Research on 2-Phenyl-4H-pyran-4-one and its derivatives is ongoing. For instance, green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives is a current research focus . The promising activities of these pyran-based scaffolds place them at the forefront for the discovery of prospective drug candidates .
Mécanisme D'action
Target of Action
It’s known that pyran derivatives, which include 2-phenyl-4h-pyran-4-one, have a broad spectrum of biological and pharmaceutical properties .
Mode of Action
It’s known that pyran derivatives have been shown to exhibit anti-inflammatory, anti-malarial, anti-microbial, anti-viral, anti-diabetic, anti-tumor, herbicidal, and insecticidal properties .
Biochemical Pathways
It’s known that pyran derivatives can inhibit acetylcholinesterases (aches), advanced glycation end product (ages) formation, and also have radical scavenging activity .
Pharmacokinetics
It’s known that pyran derivatives have been used in the treatment of cardiovascular disease .
Result of Action
It’s known that pyran derivatives have diverse anticancer capabilities . They have been a focal point for researchers worldwide due to their promising activities, which place them at the forefront for the discovery of prospective drug candidates .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it’s known that this compound is water-soluble and may spread in water systems .
Propriétés
IUPAC Name |
2-phenylpyran-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8O2/c12-10-6-7-13-11(8-10)9-4-2-1-3-5-9/h1-8H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFECLJRYNAOWOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)C=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



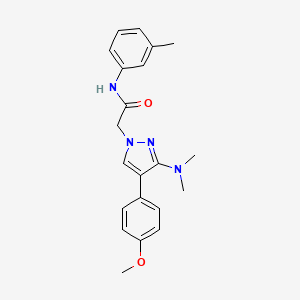
![(E)-3-(2-chlorophenyl)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acrylamide](/img/structure/B2961731.png)
![2-[3-(4-Fluoro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2961735.png)
![2-[3-(benzenesulfonyl)-6-fluoro-4-oxoquinolin-1-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2961737.png)
![N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]butanamide](/img/structure/B2961738.png)
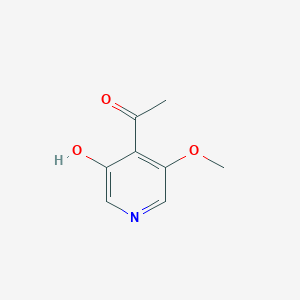
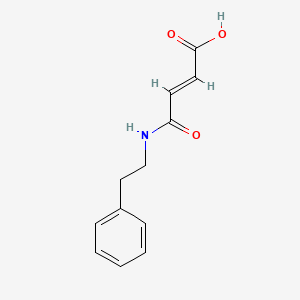
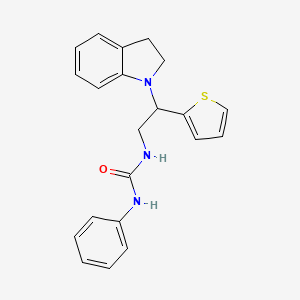
![N-[[5-[(4-fluorophenyl)methylsulfanyl]-4-phenyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2961743.png)
![7-chloro-N-(4-ethoxyphenyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2961744.png)

